molecular formula C12H9BrN2O2 B8413801 (2-Bromo-6-nitrophenyl)phenylamine

(2-Bromo-6-nitrophenyl)phenylamine

Cat. No. B8413801
M. Wt: 293.12 g/mol
InChI Key: PRYACEBIKXAPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08653089B2

Procedure details

A solution of 1-bromo-2-fluoro-3-nitrobenzene (5 g, 22.7 mmol) and aniline (4.2 mL, 45 mmol) in DMSO (10 mL, 2M) in a sealed flask was evacuated and purged with argon. The mixture was heated at 100° C. for 12 h. The cooled mixture was diluted with KHSO4 (aq. satd. solution, 100 mL) and brine, dried (Na2SO4) and concentrated to give the product (2-bromo-6-nitrophenyl)phenylamine as a bright orange solid (6.5 g, quant.). 1H NMR (400 MHz, CDCl3): δ 7.96 (1H, dd, J=8.5, 1.7 Hz), 7.86 (1H, br s), 7.75 (1H, dd, J=8.2, 1.5 Hz), 7.16-7.22 (2H, m), 6.90-6.99 (2H, m), 6.77 (2H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1F.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CS(C)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])F
Name
Quantity
4.2 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon
ADDITION
Type
ADDITION
Details
The cooled mixture was diluted with KHSO4 (aq. satd. solution, 100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.